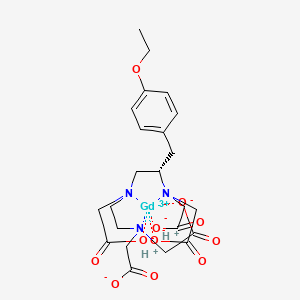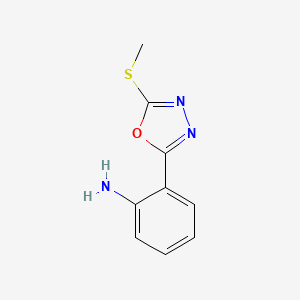
Gadoxetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadoxetic acid, also known as this compound, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures, particularly the liver. It is marketed under the brand names Eovist in the United States and Primovist in Europe. This compound is unique due to its dual-phase imaging capability, allowing for both dynamic and hepatobiliary phase imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gadoxetate involves the complexation of gadolinium with ethoxybenzyl diethylenetriaminepentaacetic acid (EOB-DTPA). The process typically includes the following steps:
Preparation of EOB-DTPA: This involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with ethoxybenzyl chloride under basic conditions to form EOB-DTPA.
Complexation with Gadolinium: EOB-DTPA is then reacted with gadolinium chloride in an aqueous solution to form the gadolinium complex.
Industrial Production Methods
Industrial production of gadoxetate disodium involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Gadoxetic acid primarily undergoes complexation reactions due to the presence of multiple carboxylate and amine groups in the EOB-DTPA ligand. These groups coordinate with the gadolinium ion to form a stable complex.
Common Reagents and Conditions
Reagents: Diethylenetriaminepentaacetic acid, ethoxybenzyl chloride, gadolinium chloride.
Major Products
The major product of these reactions is gadoxetate disodium, a stable gadolinium complex used as a contrast agent in MRI .
Applications De Recherche Scientifique
Gadoxetic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the behavior of gadolinium-based contrast agents.
Biology: Helps in understanding the transport and uptake mechanisms of contrast agents in biological systems.
Medicine: Primarily used in MRI to enhance the visibility of liver lesions, aiding in the diagnosis of liver diseases such as hepatocellular carcinoma and metastases
Industry: Utilized in the development of new imaging agents and techniques for better diagnostic accuracy.
Mécanisme D'action
Gadoxetic acid disodium is a paramagnetic compound that develops a magnetic moment when placed in a magnetic field. This property enhances the T1 signal intensity in MRI, making it easier to visualize internal structures. The compound is selectively taken up by hepatocytes and excreted into the bile, providing a clear contrast between healthy and diseased liver tissue .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gadobenate dimeglumine: Another gadolinium-based contrast agent with hepatobiliary properties.
Gadopentetate dimeglumine: A widely used gadolinium-based contrast agent for general MRI imaging
Uniqueness
Gadoxetic acid is unique due to its dual-phase imaging capability, which allows for both dynamic and hepatobiliary phase imaging. This makes it particularly useful for liver imaging, providing more detailed and accurate diagnostic information compared to other contrast agents .
Propriétés
| Gadoxetate disodium is a paramagnetic compound and develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by gadoxetate disodium results in a local magnetic field, yielding enhanced relaxation rates (shortening of relaxation times) of water protons in the vicinity of the paramagnetic agent, which leads to an increase in signal intensity (brightening) of blood and tissue. In MRI, visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoxetate disodium decreases the T1 and T2 relaxation time in target tissue. At the recommended dose, the effect is observed with the greatest sensitivity in T1-weighted MR sequences. | |
Numéro CAS |
135326-11-3 |
Formule moléculaire |
C23H30GdN3O11 |
Poids moléculaire |
681.7 g/mol |
Nom IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1 |
Clé InChI |
PCZHWPSNPWAQNF-LMOVPXPDSA-K |
SMILES |
[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |
SMILES isomérique |
CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3] |
SMILES canonique |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












